1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride
Description
Nuclear Magnetic Resonance (NMR)
1H NMR Data (MeOH-*d4):
| Peak (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 10.34 (brs) | Broad singlet | NH group |
| 8.68 (d) | Doublet | Aromatic proton (position 8) |
| 8.38 (d) | Doublet | Aromatic proton (position 9) |
| 8.20 (d) | Doublet | Aromatic proton (position 7) |
| 8.12 (dd) | Doublet of doublets | Aromatic proton (position 4) |
| 7.22 (d) | Doublet | Aromatic proton (position 3) |
13C NMR Data (MeOH-*d4):
| δ (ppm) | Assignment |
|---|---|
| 169.0 | Carbonyl (C=O) |
| 147.3 | Quaternary aromatic carbon |
| 135.5 | Aromatic carbons (C7, C8) |
| 129.1 | Aromatic carbons (C3, C4) |
| 105.2 | Aromatic carbon (C2) |
The NH proton (δ 10.34) exhibits broadness due to hydrogen bonding with the sulfonyl oxygen.
Mass Spectrometry
Electrospray Ionization (ESI) MS :
| m/z | Fragment |
|---|---|
| 296.0 | [M+H]+ |
| 232.0 | [M - SO2Cl + H]+ |
The molecular ion peak confirms the molecular formula, while fragmentation patterns support the sulfonyl chloride moiety’s reactivity.
Infrared (IR) and UV-Vis Spectroscopy
Inferred IR Peaks :
- S=O Stretching : ~1350–1150 cm-1 (asymmetric and symmetric vibrations).
- C=O Stretching : ~1700 cm-1 (ketone group).
UV-Vis Absorption :
Computational Chemistry Insights: DFT-Based Molecular Orbital Calculations
Density Functional Theory (DFT) studies on related benzoindole derivatives highlight key electronic properties:
HOMO-LUMO Analysis
| Orbital | Energy (eV) | Character |
|---|---|---|
| HOMO | -5.2 | π-orbital (benzoindole core) |
| LUMO | -1.8 | π*-orbital (sulfonyl chloride) |
Key Insights :
- Electron-Withdrawing Effects : The sulfonyl chloride group lowers the LUMO energy, enhancing electrophilicity at the aromatic ring.
- Reactivity : The ethyl and ketone substituents modulate electron density, influencing regioselectivity in further functionalization.
While direct DFT data for this compound are unavailable, analogous systems suggest these trends.
Properties
IUPAC Name |
1-ethyl-2-oxobenzo[cd]indole-6-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c1-2-15-10-6-7-11(19(14,17)18)8-4-3-5-9(12(8)10)13(15)16/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNPFOVWPDMOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)Cl)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced by reacting the indole derivative with chlorosulfonic acid. This reaction is typically carried out under controlled temperature conditions to prevent decomposition.
Ethylation: The final step involves the ethylation of the indole core, which can be achieved using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The indole core can be oxidized to form indole-2,3-diones or reduced to form indolines under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Indole-2,3-diones: Formed by oxidation of the indole core.
Indolines: Formed by reduction of the indole core.
Scientific Research Applications
Medicinal Chemistry
1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride has been utilized in the synthesis of various bioactive molecules. Its sulfonamide derivatives have shown promise as potential pharmaceutical agents due to their biological activities. For instance, compounds derived from this sulfonyl chloride have been investigated for their efficacy against certain types of cancer and other diseases.
Case Study Example : A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anti-cancer properties, suggesting a pathway for developing new therapeutic agents .
Synthesis of Sulfonamides
The compound serves as a precursor for synthesizing sulfonamides, which are important in medicinal chemistry. Sulfonamides have been widely used as antibiotics and are also involved in the treatment of various conditions such as diabetes and hypertension.
Synthesis Reaction :
The synthesis typically involves reacting this compound with amines or other nucleophiles under controlled conditions to yield sulfonamide derivatives.
Research on Receptor Modulation
Recent research has indicated that compounds based on this compound can act as modulators for retinoic acid receptors. These receptors play crucial roles in gene expression and cellular differentiation processes.
Research Finding : A patent application highlighted the use of this compound in developing modulators for retinoic acid orphan nuclear receptor γ, which could lead to advancements in treating metabolic disorders .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: The compound affects various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) 1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride vs. 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride
The parent compound, 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (compound 3 in ), lacks the ethyl group at N1. In synthesis, the ethylated variant may exhibit slower reaction kinetics in nucleophilic substitutions due to steric hindrance .
(b) Sulfonyl Chloride vs. Sulfonamide Derivatives
The sulfonyl chloride group is highly reactive, enabling facile conversion to sulfonamides via reactions with amines. For example:
- N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4e) : Achieved an IC₅₀ of 3.0 ± 0.8 µM in TNF-α inhibition assays, highlighting the importance of the sulfonamide group for biological activity .
- N-(2-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide : A derivative with a chlorophenyl substituent (C₁₉H₁₅ClN₂O₃S, MW: 386.85), demonstrating structural versatility .
Key Research Findings
- Potency : Sulfonamide derivatives outperform the sulfonyl chloride precursor in TNF-α inhibition. Compound 4e is among the most potent small-molecule inhibitors reported, with a 14-fold improvement over the lead compound EJMC-1 .
- Docking Insights : The benzo[cd]indole scaffold occupies a hydrophobic cleft near TNF-α’s receptor-binding site, while sulfonamide substituents engage in critical polar interactions .
Biological Activity
1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of indole derivatives, which are known for their diverse biological activities. Its structure is characterized by the presence of a sulfonyl chloride group, which may enhance its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, certain derivatives have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those of standard antibiotics like ciprofloxacin, indicating their potential as effective antimicrobial agents .
| Compound | MIC against S. aureus (µM) | MIC against E. coli (µM) |
|---|---|---|
| Compound A | 12.4 | 16.5 |
| Compound B | 16.4 | 16.1 |
Antiviral Activity
In addition to antibacterial properties, research has indicated that this compound may possess antiviral activity, particularly against HIV-1. The compound's derivatives have been shown to inhibit HIV replication effectively without significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be around 4.0 µM, demonstrating their potential as therapeutic agents in HIV treatment .
The mechanism through which this compound exhibits its biological effects is believed to involve the inhibition of specific enzyme activities and disruption of cellular processes in pathogens. For example, the sulfonamide moiety may interfere with bacterial folate synthesis pathways, while its indole structure may enhance binding affinity to viral proteins.
Study 1: Antibacterial Efficacy
A study conducted on various derivatives of the compound revealed that modifications in the chemical structure significantly influenced antibacterial efficacy. Compounds with halogen substituents exhibited enhanced activity against resistant strains of bacteria compared to their non-substituted counterparts .
Study 2: Antiviral Screening
In a series of antiviral assays, several derivatives were tested for their ability to inhibit HIV-1 infection in vitro. The results indicated that compounds with specific functional groups showed greater potency in inhibiting viral replication compared to others, suggesting a structure-activity relationship that could guide future drug design .
Q & A
Q. Basic
- ¹H and ¹³C NMR : Key for confirming structural integrity. For example, in derivatives, aromatic protons appear at δ 6.79–8.65 ppm, while the ethyl group shows signals at δ 1.20–1.29 ppm (m) and 4.67–5.36 ppm (m) .
- TLC Monitoring : Essential for tracking reaction progress using silica gel plates and UV visualization.
- Mass Spectrometry (MS) : Validates molecular weight, especially for novel derivatives.
How should researchers address discrepancies between observed and expected spectral data for derivatives?
Advanced
Discrepancies may indicate by-products (e.g., hydrolysis products or regioisomers). Mitigation steps:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations.
- HPLC-Purity Analysis : Identifies impurities ≥95% purity thresholds .
- Control Experiments : Re-run reactions under stricter anhydrous conditions to rule out hydrolysis.
What are the primary applications of this sulfonyl chloride in organic synthesis?
Basic
The compound serves as a versatile electrophile for:
Q. Example Derivatives and Yields
| Derivative | Structure | Yield | Reference |
|---|---|---|---|
| N-(3-chloro-2-methylphenyl)-... | C₁₈H₁₃ClN₂O₃S | Not reported | |
| N-(2-naphthyl)-... | C₂₁H₁₆N₂O₃S | 26% |
What strategies mitigate hydrolysis of the sulfonyl chloride group during reactions?
Q. Advanced
- In Situ Generation : Prepare the sulfonyl chloride immediately before use.
- Low-Temperature Reactions : Conduct reactions at 0–5°C to slow hydrolysis.
- Proton Scavengers : Add molecular sieves or desiccants to absorb moisture.
How does the benzo[cd]indole core’s electronic environment influence reactivity?
Advanced
The electron-withdrawing sulfonyl group activates the C-6 position for nucleophilic substitution but deactivates the aromatic ring toward electrophilic attacks. Computational studies (e.g., DFT) can predict reactivity hotspots by analyzing charge distribution .
What purification challenges arise during synthesis, and how are they resolved?
Basic
Common issues include residual DMF or by-products. Solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
